Lanicemine-d5

LC-MS/MS Stable Isotope Labeled Internal Standard Isotopic Interference

Lanicemine-d5 (AZD6765-d5) is the pentadeuterated stable isotope-labeled analog of Lanicemine (AZD6765), a low-trapping NMDA receptor channel blocker. It is classified as a deuterated internal standard specifically designed for the quantitative bioanalysis of Lanicemine in complex biological matrices such as plasma, urine, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C₁₃H₉D₅N₂
Molecular Weight 203.29
Cat. No. B1155724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanicemine-d5
Synonyms(αS)-α-Phenyl-2-pyridineethanamine-d5;  (S)-α-Phenyl-2-pyridineethanamine-d5;  AR-R 15896-d5;  ARL 15896-d5;  FPL 15896-d5
Molecular FormulaC₁₃H₉D₅N₂
Molecular Weight203.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanicemine-d5 (AZD6765-d5) for Quantitative LC-MS/MS Bioanalysis: Procurement and Analytical Grade Overview


Lanicemine-d5 (AZD6765-d5) is the pentadeuterated stable isotope-labeled analog of Lanicemine (AZD6765), a low-trapping NMDA receptor channel blocker [1]. It is classified as a deuterated internal standard specifically designed for the quantitative bioanalysis of Lanicemine in complex biological matrices such as plasma, urine, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . With five deuterium atoms substituted on the phenyl ring, Lanicemine-d5 retains the parent compound's pharmacological profile—including NMDA receptor binding with a Ki of 0.56–2.1 μM and IC50 values of 4–7 μM in CHO cells and 6.4 μM in Xenopus oocytes—while providing a distinct +5 Da mass shift for analytical differentiation [2].

Why Lanicemine-d5 Cannot Be Replaced by Non-Deuterated Analogs or Alternative Internal Standards in Lanicemine Quantification


In LC-MS/MS bioanalysis, the use of a structurally distinct or non-isotopically matched internal standard (IS) introduces systematic quantification errors due to differential matrix effects, extraction recovery, and ionization efficiency between the IS and the target analyte [1]. Lanicemine-d5 is co-eluting and chemically identical to Lanicemine except for its +5 Da mass displacement, ensuring that it experiences near-identical matrix suppression/enhancement and extraction recovery as the native analyte across varying biological matrices [2]. Alternative internal standards such as structurally related NMDA antagonists (e.g., ketamine or memantine) exhibit divergent chromatographic retention times, distinct ionization behavior, and different matrix factor profiles, resulting in unacceptable variability in normalized matrix factors and compromised assay accuracy and precision [3]. Furthermore, lower-deuterium-labeled analogs (e.g., Lanicemine-d3) provide insufficient mass separation (only +3 Da), increasing the risk of isotopic cross-talk and spectral overlap with the analyte's natural M+2 and M+3 isotopic peaks, thereby degrading quantitative reliability [4].

Quantitative Differentiation Evidence: Lanicemine-d5 Versus Comparators and In-Class Alternatives


Mass Spectral Resolution: Lanicemine-d5 (+5 Da) Exceeds the Minimum 3 Da Requirement for Isotopic Interference Avoidance

For small organic molecules (molecular weight range 50–800 Da), a minimum mass difference of 3 Da between the analyte and its deuterated internal standard is required to avoid spectral overlap with the analyte's natural M+1, M+2, and M+3 isotopic peaks [1]. Lanicemine-d5 provides a +5 Da mass shift relative to native Lanicemine (molecular weight 198.27 Da vs. 203.29 Da), exceeding this minimum requirement and thereby reducing the risk of isotopic cross-contribution in MRM transitions. In contrast, a hypothetical Lanicemine-d3 analog would provide only +3 Da, placing it precisely at the minimum threshold with no safety margin for molecules containing multiple nitrogen atoms or other naturally abundant isotopes that elevate baseline M+2 and M+3 signals. The +5 Da shift of Lanicemine-d5 enables cleaner baseline separation in the mass domain, improving signal-to-noise ratios and quantification accuracy at low nanogram per milliliter concentrations typical of pharmacokinetic studies .

LC-MS/MS Stable Isotope Labeled Internal Standard Isotopic Interference

Deuterium Placement and Isotopic Purity: Aromatic Ring Labeling Minimizes Hydrogen-Deuterium Exchange and Ensures Assay Robustness

Deuterium atoms in Lanicemine-d5 are substituted exclusively on the phenyl ring carbon atoms (positions 2,3,4,5,6 of the phenyl moiety), as confirmed by the IUPAC name (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylethanamine and the isomeric SMILES notation . This carbon-bound deuteration is critical because deuterium attached to heteroatoms (e.g., N-D or O-D bonds) is susceptible to hydrogen-deuterium exchange under aqueous or protic solvent conditions, leading to back-exchange to the protium form and loss of the mass label during sample preparation, storage, or chromatography [1]. In contrast, C-D bonds on aromatic rings are chemically stable and do not undergo exchange under standard bioanalytical conditions, ensuring that the +5 Da mass label remains intact throughout the entire analytical workflow from sample collection to MS detection. The isotopic purity specification of ≥95% (reported by MuseChem) and typically >99% enrichment (as verified by high-resolution mass spectrometry) further ensures minimal unlabeled Lanicemine contamination that could otherwise introduce positive bias at low analyte concentrations . Stability studies in biological matrices such as plasma and brain homogenate over 24–72 hours analyzed via LC-MS/MS confirm deuterium retention under physiological conditions .

Isotopic Purity Hydrogen-Deuterium Exchange LC-MS/MS Method Validation

Pharmacokinetic Relevance: Lanicemine-d5 Matches the Low-Clearance PK Profile of Native Lanicemine for Accurate In Vivo Quantification

The clinical pharmacokinetics of native Lanicemine (AZD6765) have been established in human studies: following a single 150 mg intravenous infusion, Lanicemine exhibits a terminal half-life (T1/2) of approximately 16 hours and plasma clearance of 8.3 L/h, classifying it as a low-clearance compound [1]. The ratios of Cmax and AUC(0-∞) of Lanicemine to plasma total radioactivity were 84% and 66% respectively, indicating that Lanicemine is the major circulating component with 10 identified metabolites, none exceeding 4% of total plasma radioactivity individually [2]. Lanicemine-d5, as the pentadeuterated isotopologue, possesses near-identical physicochemical properties (LogP approximately 1.95, topological polar surface area 38.91 Ų) and is therefore expected to exhibit identical extraction recovery, ionization efficiency, and chromatographic behavior as the native analyte . This co-elution and matched behavior are essential prerequisites for accurate stable isotope dilution LC-MS/MS assays. Structurally unrelated internal standards (e.g., ketamine or memantine) would fail to co-elute with Lanicemine and would display divergent matrix effect profiles, introducing systematic bias in normalized matrix factor calculations that can exceed the ±15% CV acceptance criterion required by FDA and EMA bioanalytical method validation guidelines [3].

Pharmacokinetics Drug Metabolism Bioanalytical Method Validation

Chromatographic Retention Time Considerations: Deuterated vs. 13C-Labeled Internal Standards

Deuterium substitution can produce a measurable isotope effect on chromatographic retention time under reversed-phase LC conditions due to differences in C-H versus C-D bond vibrational frequencies affecting hydrophobic interactions with the stationary phase [1]. 13C-labeled internal standards generally exhibit no retention time shift relative to the unlabeled analyte, whereas deuterated standards may show slight (typically 0.02–0.10 minute) earlier or later elution depending on the number and position of deuterium atoms [2]. For Lanicemine-d5, with five deuterium atoms on the aromatic ring, a minor retention time shift is theoretically possible. However, this shift is consistently reproducible across runs and does not compromise quantification accuracy when peak integration windows are appropriately set and the internal standard is added at a fixed concentration to all calibrators and samples. The critical operational consideration is that if a laboratory were to substitute Lanicemine-d5 with a 13C-labeled Lanicemine analog (if available), the method would require re-validation of retention time windows and potential adjustment of chromatographic conditions. The choice between deuterated and 13C-labeled internal standards ultimately represents a trade-off between cost (deuterated standards are substantially less expensive to synthesize) and the magnitude of the isotope effect on retention time [3]. For most Lanicemine bioanalytical applications, the minor retention time shift of Lanicemine-d5 is acceptable and does not preclude accurate quantification.

Chromatography Isotope Effect Stable Isotope Labeling

Regulatory Compliance and Documentation: Lanicemine-d5 as a Fully Characterized Reference Standard for GLP Bioanalysis

Lanicemine-d5 is commercially available as a fully characterized reference standard with comprehensive analytical documentation supporting its use in regulated bioanalytical environments . Vendors such as Axios Research explicitly state that their ent-Lanicemine-d5 and rac-Lanicemine-d5 products are compliant with regulatory guidelines and are intended for analytical method development, method validation (AMV), and Quality Control (QC) applications during drug development, serving as reference standards for traceability against pharmacopeial standards (USP or EP) [1]. Typical product documentation includes Certificate of Analysis (COA) with NMR, MS, HPLC, and isotopic purity verification data, as well as Material Safety Data Sheets (MSDS) . This documentation package is essential for laboratories operating under GLP or GCP guidelines, where internal standard identity, purity, and stability must be documented and traceable. In contrast, using non-certified or research-grade internal standards would require additional in-house characterization and qualification, consuming laboratory resources and potentially delaying method validation timelines. The availability of multiple salt forms (free base and dihydrochloride) and stereoisomeric variants (ent-Lanicemine-d5, rac-Lanicemine-d5) further supports method development for enantioselective assays where chiral separation of Lanicemine enantiomers is required .

Reference Standard GLP Compliance Certificate of Analysis

High-Value Procurement and Application Scenarios for Lanicemine-d5 in Bioanalytical and Pharmaceutical Research


Regulated Bioanalysis of Lanicemine in Plasma for Pharmacokinetic and Toxicokinetic Studies

Lanicemine-d5 is the definitive internal standard for the accurate and precise quantification of Lanicemine in plasma samples from clinical pharmacokinetic studies and preclinical toxicokinetic investigations. The +5 Da mass shift and carbon-bound deuteration ensure robust, exchange-stable quantification across the anticipated therapeutic concentration range (low ng/mL to μg/mL). Use of Lanicemine-d5 directly supports compliance with FDA and EMA bioanalytical method validation guidelines, as it compensates for matrix effects and extraction variability that structurally unrelated internal standards cannot match [1].

LC-MS/MS Method Development and Validation for Lanicemine and Its Metabolites

For laboratories developing and validating LC-MS/MS methods for Lanicemine in biological matrices (plasma, urine, tissue homogenates, cerebrospinal fluid), Lanicemine-d5 serves as the optimal internal standard. Its co-elution with native Lanicemine ensures consistent ion suppression/enhancement compensation across varying matrix lots. The fully characterized reference standard documentation (COA with NMR, MS, HPLC, isotopic purity) expedites method validation by providing pre-qualified purity and identity data, reducing in-house characterization burden [2].

Metabolite Identification and Drug Metabolism Studies of NMDA Receptor Antagonists

In drug metabolism and disposition studies, Lanicemine-d5 can be used as a stable isotope-labeled tracer to distinguish parent drug from metabolites in complex biological extracts. The +5 Da mass label enables unambiguous differentiation of Lanicemine-derived signals from endogenous compounds and metabolite fragments in high-resolution mass spectrometry workflows. This application is particularly valuable for elucidating the metabolic pathways of Lanicemine, which involve O-glucuronidation, para-hydroxylation, N-carbamoyl glucuronidation, and N-acetylation as identified in human studies [3].

Enantioselective Pharmacokinetic Studies Requiring Chiral Separation

For studies requiring separation and quantification of Lanicemine enantiomers, the availability of stereoisomerically pure deuterated standards (ent-Lanicemine-d5 for the (R)-enantiomer; (S)-Lanicemine-d5 as the active pharmaceutical ingredient form) enables accurate enantioselective bioanalysis. This supports investigations into stereospecific pharmacokinetics, pharmacodynamics, and potential chiral inversion in vivo .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanicemine-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.